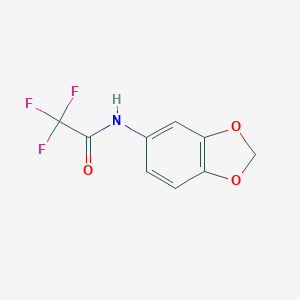

N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

Descripción general

Descripción

DK-AH 269, también conocido como Clorhidrato de Cilobradina, es un compuesto químico con la fórmula empírica C28H38N2O5 · HCl y un peso molecular de 519,07 g/mol . Es un antagonista de los canales activados por hiperpolarización y regulados por nucleótidos cíclicos, utilizado principalmente en la investigación científica por sus efectos sobre los canales neuronales y cardíacos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DK-AH 269 implica múltiples pasos, comenzando con la preparación de la estructura central de benzazepinona. Los pasos clave incluyen:

Formación del núcleo de benzazepinona: Esto implica la ciclación de precursores apropiados bajo condiciones controladas.

Introducción del grupo piperidinilo: Este paso implica la adición de la porción piperidinilo al núcleo de benzazepinona.

Métodos de Producción Industrial

La producción industrial de DK-AH 269 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto se purifica típicamente utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una pureza ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

DK-AH 269 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden realizarse para modificar los grupos funcionales del compuesto.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

TFAMA serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of Oxolinic Acid , an antibiotic used to treat bacterial infections. Oxolinic acid is particularly effective against gram-negative bacteria and is utilized in veterinary medicine as well as in human therapeutics .

Table 1: Key Pharmaceutical Applications of TFAMA

| Compound | Application | Notes |

|---|---|---|

| Oxolinic Acid | Antibiotic | Effective against gram-negative bacteria |

| Various Antimicrobials | Synthesis Intermediate | Used in the development of new antimicrobial agents |

Research Applications

TFAMA has been utilized in various research studies aimed at understanding its biological activities and interactions with different biological targets. For instance, studies have investigated its potential effects on serotonin transporters (SERT), which are significant in treating B-cell malignancies. Research indicates that compounds related to TFAMA can exhibit anti-proliferative effects on specific cancer cell lines without adversely affecting normal cells .

Case Study: SERT Interaction

In a study involving B-cell lines, TFAMA derivatives were analyzed for their interaction with SERT. The findings revealed that certain derivatives displayed significant anti-proliferative responses, suggesting potential therapeutic applications in oncology .

Synthesis and Industrial Applications

The synthesis of TFAMA involves several chemical processes that enhance its utility as an industrial chemical. The compound can be synthesized through various methods, including the use of trifluoroacetic anhydride with 3,4-(methylenedioxy)aniline, which results in high yields and purity levels suitable for industrial applications .

TFAMA is also significant in regulatory contexts such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA). Its role as a chemical intermediate highlights its importance in the pharmaceutical industry, ensuring compliance with regulatory standards while facilitating the development of new drugs .

Mecanismo De Acción

DK-AH 269 ejerce sus efectos bloqueando los canales activados por hiperpolarización y regulados por nucleótidos cíclicos. Estos canales están involucrados en la regulación de la excitabilidad neuronal y cardíaca. Al bloquear estos canales, DK-AH 269 reduce la frecuencia de disparo espontánea de las neuronas y disminuye la frecuencia cardíaca . Los objetivos moleculares incluyen los canales activados por hiperpolarización y regulados por nucleótidos cíclicos tanto en tejidos neuronales como cardíacos .

Comparación Con Compuestos Similares

Compuestos Similares

Clorhidrato de Ivabradina: Un compuesto similar utilizado por sus efectos sobre los canales cardíacos.

Clorhidrato de Zatebradina: Otro compuesto con propiedades similares de bloqueo de canales.

Singularidad

DK-AH 269 es único debido a su alta potencia y especificidad para los canales activados por hiperpolarización y regulados por nucleótidos cíclicos. Es aproximadamente tres veces más potente que ZD 7288 en el bloqueo de estos canales . Esto lo convierte en una herramienta valiosa en la investigación científica para estudiar los roles fisiológicos y farmacológicos de estos canales .

Actividad Biológica

N-Trifluoroacetyl-3,4-(methylenedioxy)aniline is a chemical compound that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 233.14 g/mol. The trifluoroacetyl group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis and medicinal applications.

The biological activity of compounds structurally related to this compound has been explored, revealing several mechanisms:

- Cell Cycle Arrest : Related compounds have demonstrated the ability to cause cell cycle arrest at the S phase, which is crucial for halting the proliferation of cancer cells.

- Induction of Apoptosis : These compounds can also induce apoptosis in various cancer cell lines, contributing to their potential anticancer properties.

- Enzyme Inhibition : Some derivatives have shown inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant for neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound and its analogs exhibit significant anticancer activity against various cell lines. For instance, compounds with similar structures have been found to effectively inhibit tumor growth by inducing apoptosis and disrupting microtubule assembly .

Neuroprotective Effects

Studies on related compounds suggest potential neuroprotective effects through the inhibition of MAO-B and AChE. These activities are particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds derived from 3,4-(methylenedioxy)aniline have shown IC50 values in the nanomolar range for these enzymes, indicating strong inhibitory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.2 | Cell cycle arrest |

| A549 (Lung) | 12.0 | Microtubule disruption |

These results highlight the compound's potential as an anticancer agent.

Future Directions

Although research on this compound is still emerging, several avenues warrant further exploration:

- Mechanistic Studies : More detailed investigations into the specific pathways affected by this compound could elucidate its full therapeutic potential.

- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity will be crucial for optimizing its efficacy.

- Clinical Trials : Ultimately, clinical trials will be necessary to assess safety and efficacy in humans.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXFPFROGMJLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357872 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85575-56-0 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.